2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
Overview
Description
2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of triazinoindoles and thiadiazoles This compound is characterized by its unique structure, which includes a triazinoindole core and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps. The initial step often includes the preparation of the triazinoindole core, which can be achieved through the condensation of isatins with thiosemicarbazide . The thiadiazole moiety is then introduced through a series of reactions involving phenoxymethyl derivatives and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key steps include the careful control of temperature, pH, and reaction time to ensure the successful formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, modulating their activities and leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE-3-THIOL: This compound shares the triazinoindole core but differs in the substituents attached to the core.
[(5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)THIO]ACETIC ACID: Similar in structure but with different functional groups, leading to distinct chemical properties.
Uniqueness
2-[(5-ISOPROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-[5-(PHENOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE stands out due to its combination of the triazinoindole core and the thiadiazole moiety, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets .
Properties
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O2S2/c1-14(2)30-17-11-7-6-10-16(17)20-21(30)25-22(28-27-20)33-13-18(31)24-23-29-26-19(34-23)12-32-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTGGPJLSZWDRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NN=C(S4)COC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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